molecular formula C11H11NO2 B2848449 4-ethyl-1H-indole-2-carboxylic acid CAS No. 1248014-90-5

4-ethyl-1H-indole-2-carboxylic acid

Cat. No. B2848449
CAS RN: 1248014-90-5
M. Wt: 189.214
InChI Key: RSTUWOSPQNHGMS-UHFFFAOYSA-N
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Description

4-ethyl-1H-indole-2-carboxylic acid, also known as Ethyl indole-2-carboxylate, is a compound with the empirical formula C11H11NO2 . It is an indole that was synthesized by the thionyl chloride reaction of 1H-indole-2-carboxylic acid, followed by dissolution in ethanol .


Synthesis Analysis

The synthesis of indole derivatives has been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The molecular structure of 4-ethyl-1H-indole-2-carboxylic acid exhibits a herringbone pattern with the zigzag running along the b-axis direction . The molecule is nearly planar, with a root mean square deviation (r.m.s.d.) of 0.028 Å for the non-hydrogen atoms .


Chemical Reactions Analysis

Indole derivatives have been investigated for their unique inhibitory properties, which are often attributed to the effect of the carboxamide moiety at positions 2 and 3 . These compounds have been studied for their potential to inhibit the activity of various enzymes and proteins .


Physical And Chemical Properties Analysis

4-ethyl-1H-indole-2-carboxylic acid has a molecular weight of 189.21 . It has a melting point of 122-125 °C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 4-ethyl-1H-indole-2-carboxylic acid, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology . They have been found to possess anticancer properties, making them potential candidates for cancer treatment .

Anti-HIV Activity

Some indole derivatives have been found to possess anti-HIV properties . This suggests that they could potentially be used in the treatment of HIV .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This means they could potentially be used to combat oxidative stress, which is implicated in various diseases .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that they could potentially be used in the treatment of various bacterial and fungal infections .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties . This suggests that they could potentially be used in the treatment of tuberculosis .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that they could potentially be used in the treatment of diabetes .

Safety and Hazards

The compound is classified as a combustible solid . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

Given the unique properties and potential applications of indole derivatives, it is expected that these compounds will continue to be a focus of research in the future . In particular, the investigation of novel methods of synthesis and the exploration of their biological activity are areas of ongoing interest .

properties

IUPAC Name

4-ethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-7-4-3-5-9-8(7)6-10(12-9)11(13)14/h3-6,12H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTUWOSPQNHGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=C(NC2=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-1H-indole-2-carboxylic acid

CAS RN

1248014-90-5
Record name 4-ethyl-1H-indole-2-carboxylic acid
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